molecular formula C34H41N7O8 B14439159 Tggap CAS No. 76995-91-0

Tggap

カタログ番号: B14439159
CAS番号: 76995-91-0
分子量: 675.7 g/mol
InChIキー: CXJOOHVWCLLZBK-MYKRZTLLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tggap refers to the glass transition temperature (Tg) measured via mechanical relaxation methods such as dynamic mechanical thermal analysis (DMTA), which detects changes in material stiffness under compression . It is a critical parameter for understanding the stability of amorphous materials, particularly in food science and polymer chemistry. The glass transition marks the shift from a brittle, glassy state to a flexible, rubbery state, influenced by moisture content and temperature. Tggap is distinct from other Tg measurement methods, such as the Tgloss factor (derived from dielectric relaxation), which may yield different values due to variations in molecular mobility detection .

Tggap is pivotal in predicting biochemical stability. For instance, in pea protein and bean cotyledon systems, Tggap defines the critical storage temperature (Tc) below which enzymatic reactions (e.g., phytic acid hydrolysis) are suppressed . Its measurement is essential for optimizing storage conditions and material design in industries ranging from food preservation to pharmaceuticals.

特性

CAS番号

76995-91-0

分子式

C34H41N7O8

分子量

675.7 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-[4-[(2-hydroxyphenyl)diazenyl]phenyl]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C34H41N7O8/c1-20(2)15-28(34(48)49)39-33(47)27(17-22-7-11-23(12-8-22)40-41-26-5-3-4-6-29(26)43)38-31(45)19-36-30(44)18-37-32(46)25(35)16-21-9-13-24(42)14-10-21/h3-14,20,25,27-28,42-43H,15-19,35H2,1-2H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,48,49)/t25-,27-,28-/m0/s1

InChIキー

CXJOOHVWCLLZBK-MYKRZTLLSA-N

異性体SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)N=NC2=CC=CC=C2O)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N

正規SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N=NC2=CC=CC=C2O)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

製品の起源

United States

類似化合物との比較

Research Findings and Stability Implications

Moisture-Driven Tggap Changes

  • Pea Protein: Tggap decreases linearly with moisture (R² = 0.98), stabilizing at ~40°C for 16% moisture content.
  • Bean Cotyledon : A 5% moisture increase reduces Tggap by 25°C, but lipid content delays enzymatic spoilage despite rubbery-state conditions (Tc exceeds Tggap by 20°C) .

Stability Diagrams

  • Model Systems (Fig. 6 ): Pea protein’s Tggap predicts a glassy state at 12% moisture, but phytic acid hydrolysis persists, challenging classical glass transition theory .
  • Real Systems (Fig. 7 ): Bean cotyledon’s Tc (40°C) exceeds Tggap by 20°C, aligning with seed aging kinetics, suggesting Tggap alone is insufficient for stability modeling .

Methodological Considerations

Tggap’s dependency on DMTA introduces variability compared to calorimetric methods (e.g., DSC):

  • Pea Protein : DMTA-based Tggap is 10°C lower than DSC-measured Tg due to sensitivity to mechanical relaxation .
  • Bean Cotyledon : Heterogeneity broadens the Tg range, reducing method consistency (±7°C) .

Industrial and Research Implications

  • Food Science : Prioritize Tggap measurements for dry storage design but supplement with Tc data to account for enzymatic activity .
  • Material Engineering : Blend pea protein with citrus pectin to enhance moisture resistance in biodegradable films .

Tables and Figures
Table 1. Gordon-Taylor Parameters for Tggap Calculation

Material Tgs (°C) k
Pea Protein 165 4.2 0.97
Bean Cotyledon 142 5.8 0.95

Figure 1. Stability diagram of pea protein showing Tggap (●) and Tgloss factor (▲) .

Conclusion Tggap provides critical insights into material stability but requires contextual interpretation with structural and functional analogs. Future research should integrate multi-method Tg analysis and expand comparisons to synthetic polymers for cross-industry applications.

試験管内研究製品の免責事項と情報

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